Chlormequat Chloride

Beschreibung

Eigenschaften

IUPAC Name |

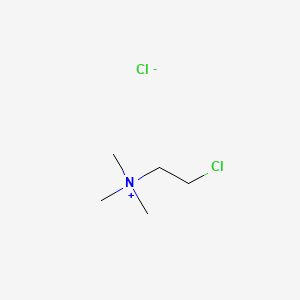

2-chloroethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZZMRAGKVHANO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN.Cl, Array, C5H13Cl2N | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020303 | |

| Record name | Chlormequat chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlormequat chloride appears as white crystals with a fishlike odor. Used as a plant growth regulator. Said to be effective for cereal grains, tomatoes, and peppers. (EPA, 1998), White solid with a fishy odor; Very hygroscopic; [Merck Index] White crystalline solid; [MSDSonline], COLOURLESS-TO-WHITE EXTREMELY HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlormequat chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN LOWER ALC SUCH AS METHANOL; INSOL IN ETHER & HYDROCARBONS; WATER SOLUBILITY 74% @ 20 °C, In ethanol, 320 g/kg at 20 °C., Solubility in methanol: >25 kg/kg at 20 °C, dichloroethane, ethyl acetate, n-heptane, and acetone <1, chloroform 0.3 (all in g/kg, 20 °C)., In water, 9.96X10+5 mg/L at 20-25 °C, Solubility in water, g/100ml at 20 °C: 74 (good) | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.14 to 1.15 g/mL at 20 °C | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.5e-08 mmHg at 68 °F (NTP, 1992), 0.00000008 [mmHg], 7.5X10-8 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlormequat chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White cyrstalline solid, Colorless crystals | |

CAS No. |

999-81-5 | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlormequat chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlormequat chloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormequat chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-chloro-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlormequat chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlormequat chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPL2215L82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

473 °F Decomposes (EPA, 1998), 239 °C (decomposes) | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chlormequat Chloride from Choline Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormequat chloride ((2-chloroethyl)trimethylammonium chloride) is a widely utilized plant growth regulator. Its synthesis is a subject of interest for chemists in the agrochemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the primary synthesis of this compound from choline chloride, including a detailed, albeit general, experimental protocol, reaction mechanisms, and quantitative data. An alternative industrial synthesis route is also presented for comparative purposes. The information is intended for a technical audience and is supported by diagrams and tabulated data to facilitate understanding and application in a research and development setting.

Introduction

This compound is a quaternary ammonium salt that acts as a plant growth retardant by inhibiting gibberellin biosynthesis. This results in plants with shorter, sturdier stems, which is particularly beneficial in cereal crops to prevent lodging. While several synthetic routes to this compound exist, a common laboratory and potentially industrial method involves the chlorination of choline chloride. This guide focuses on the synthesis of this compound from choline chloride using thionyl chloride as the chlorinating agent.

Synthesis of this compound from Choline Chloride

The primary method for synthesizing this compound involves the reaction of choline chloride with thionyl chloride. This reaction substitutes the hydroxyl group of choline chloride with a chlorine atom.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: Reaction of Choline Chloride with Thionyl Chloride.

Proposed Reaction Mechanism

The reaction of an alcohol with thionyl chloride typically proceeds through the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion.

Caption: Proposed Mechanism for this compound Synthesis.

Experimental Protocol (General Procedure)

Materials:

-

Choline chloride

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or chloroform)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend choline chloride in an anhydrous solvent under an inert atmosphere.

-

Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise from a dropping funnel. An excess of thionyl chloride is typically used.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. According to available data, a reaction time of 1 hour at reflux is sufficient for high conversion.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the excess thionyl chloride by adding a suitable reagent (e.g., by pouring the reaction mixture onto crushed ice).

-

Isolation and Purification: The product, being a salt, is typically insoluble in many organic solvents. The crude product can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from choline chloride.

| Parameter | Value | Reference |

| Reactants | Choline Chloride, Thionyl Chloride | |

| Reaction Time | 1 hour | [1] |

| Reaction Condition | Reflux | [1] |

| Yield | 81% | [1] |

Alternative Synthesis Route: From Trimethylamine and 1,2-Dichloroethane

An important industrial method for the production of this compound involves the reaction of trimethylamine with 1,2-dichloroethane.

Reaction Scheme

Caption: Synthesis from Trimethylamine and 1,2-Dichloroethane.

General Industrial Process Workflow

The industrial production often involves reacting trimethylamine with an excess of 1,2-dichloroethane. The product is then extracted and purified.

Caption: Industrial Synthesis Workflow.

Conclusion

The synthesis of this compound from choline chloride using thionyl chloride is a direct and high-yielding method suitable for laboratory-scale preparation. While detailed, publicly available protocols are scarce, the procedure can be effectively developed based on established principles of converting alcohols to alkyl chlorides. For large-scale industrial production, the alternative route from trimethylamine and 1,2-dichloroethane is also a significant and well-established process. This guide provides the foundational technical information required for researchers and professionals to understand and potentially implement these synthetic strategies. Further process optimization and safety assessments are crucial before any scale-up operations.

References

Physicochemical Properties of Chlormequat Chloride for Analytical Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of chlormequat chloride, an important plant growth regulator. Understanding these properties is critical for the development, validation, and execution of robust analytical methods for its quantification in various matrices, particularly in the context of food safety and environmental monitoring. The data presented herein is essential for researchers, scientists, and professionals involved in drug development and quality control.

Chemical Identity and General Properties

This compound, with the IUPAC name 2-chloro-N,N,N-trimethylethan-1-aminium chloride, is a quaternary ammonium salt.[1] It is a white to off-white crystalline solid that is hygroscopic in nature.[2][3] As an analytical standard, it is crucial to handle and store the substance under controlled conditions to maintain its integrity and ensure accurate analytical results.

| Property | Value | Reference |

| CAS Number | 999-81-5 | [4] |

| Molecular Formula | C5H13Cl2N | [4] |

| Molecular Weight | 158.07 g/mol | [5] |

| Appearance | White to yellowish crystalline solid | [3] |

| Odor | Fish-like | [3] |

| Hygroscopicity | Very hygroscopic | [3][4] |

Thermal Properties

The thermal behavior of this compound is a key indicator of its purity and stability.

| Property | Value | Reference |

| Melting Point | 241-245 °C (with decomposition) | |

| Boiling Point | Decomposes before boiling |

Experimental Protocol: Melting Point Determination (Capillary Method - OECD 102)

The melting point of this compound can be determined using the capillary method as outlined in OECD Guideline 102.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a glass capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block or oil bath and a suitable thermometer or temperature sensor is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded.

-

Due to its decomposition at the melting point, visual observation of the transition is critical.

-

Solubility

This compound's high polarity dictates its solubility profile, which is a critical parameter for extraction and chromatographic analysis.

| Solvent | Solubility (at 20°C) | Reference |

| Water | >1000 g/L | |

| Ethanol | ~320 g/L | |

| Methanol | >25 g/kg | |

| Acetone | <1 g/kg | |

| Dichloromethane | <1 g/kg | |

| n-Heptane | <1 g/kg |

Experimental Protocol: Water Solubility Determination (Flask Method - OECD 105)

The flask method, as described in OECD Guideline 105, is suitable for determining the water solubility of highly soluble substances like this compound.[6][7][8][9][10]

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (saturation).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13]

Experimental Protocol: Solubility in Organic Solvents

A general shake-flask method can be employed to determine the solubility of this compound in various organic solvents.[2]

-

Sample Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature until equilibrium is reached.

-

Phase Separation: The undissolved solid is removed by centrifugation or filtration.

-

Quantification: The concentration of this compound in the solvent is determined using a validated analytical technique.

Acidity and Spectral Properties

Dissociation Constant (pKa)

As a quaternary ammonium salt, this compound is fully dissociated in solution. Therefore, a pKa value is not applicable.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound does not possess a significant chromophore and, as a result, exhibits no significant absorption in the UV-Vis region of 200-750 nm.[3] This property necessitates the use of alternative detection methods for its quantification, such as mass spectrometry.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides a unique fingerprint corresponding to its molecular vibrations. Key characteristic absorption bands can be used for identification purposes.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2800 | C-H stretching (from methyl and ethyl groups) |

| ~1480 | C-H bending (asymmetric) of the methyl groups |

| ~970 | C-N stretching of the quaternary ammonium group |

| ~750 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the preferred method for the sensitive and selective quantification of this compound residues.[11][12][13] In positive ion electrospray ionization (ESI+), this compound is detected as the chlormequat cation.

| Parameter | Value | Reference |

| Parent Ion (m/z) | 122.1 | |

| Major Fragment Ion (m/z) | 58.1 |

Mechanism of Action and Analytical Workflow

Inhibition of Gibberellin Biosynthesis

This compound acts as a plant growth regulator by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.[1][15] Specifically, it blocks the activity of enzymes such as ent-copalyl diphosphate synthase and ent-kaurene synthase in the early stages of the gibberellin biosynthesis pathway.[16][17]

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

Analytical Workflow for Residue Analysis

The quantification of this compound residues in various matrices typically involves sample extraction, cleanup, and analysis by LC-MS/MS. A general workflow is outlined below.

Caption: Analytical Workflow for this compound Residue Analysis.

Stability and Storage

As an analytical standard, proper storage of this compound is paramount to ensure its long-term stability and the accuracy of analytical measurements.

| Condition | Stability |

| Solid State | Stable under dry conditions. Very hygroscopic. |

| Aqueous Solution | Stable |

| Storage | Store in a cool, dry, well-ventilated area in tightly sealed containers. Protect from moisture. |

Conclusion

This technical guide has summarized the essential physicochemical properties of this compound relevant to its use as an analytical standard. The provided data, presented in structured tables, and the outlined experimental methodologies offer a valuable resource for researchers and scientists. The visualization of its mechanism of action and a typical analytical workflow further aids in understanding its biological role and the practical aspects of its quantification. Adherence to proper handling, storage, and analytical procedures is crucial for obtaining accurate and reliable results in the analysis of this widely used plant growth regulator.

References

- 1. Chlormequat - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound (Ref: BAS 062W) [sitem.herts.ac.uk]

- 4. This compound | CAS 999-81-5 | LGC Standards [lgcstandards.com]

- 5. This compound [webbook.nist.gov]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. OECD 105 - Phytosafe [phytosafe.com]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of this compound and mepiquat chloride residues in tomato, tomato paste and pear by using liquid chromatography-tandem mass spectrometry [nyxxb.cn]

- 13. waters.com [waters.com]

- 14. fao.org [fao.org]

- 15. fao.org [fao.org]

- 16. jkip.kit.edu [jkip.kit.edu]

- 17. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlormequat Chloride: An In-depth Technical Guide on its Mode of Action in Plant Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormequat chloride (CCC), a quaternary ammonium compound, is a widely utilized plant growth regulator renowned for its ability to control plant stature and enhance crop yields. Its primary mode of action lies in the targeted inhibition of the gibberellin (GA) biosynthesis pathway, a critical hormonal cascade governing numerous aspects of plant development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of this compound on plant cell signaling. It delves into the specific enzymatic inhibition within the GA pathway, explores the consequential downstream effects on plant physiology, and examines the intricate crosstalk with other key phytohormone signaling networks. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the pertinent signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug and agrochemical development.

Primary Mode of Action: Inhibition of Gibberellin Biosynthesis

The most well-documented and primary mode of action of this compound is its direct interference with the biosynthesis of gibberellins. GAs are diterpenoid hormones that play a crucial role in a myriad of developmental processes, most notably stem and petiole elongation, seed germination, and flowering.

This compound acts as an inhibitor of ent-copalyl diphosphate synthase (CPS), a key enzyme in the early stages of the GA biosynthetic pathway. This enzyme catalyzes the cyclization of geranylgeranyl diphosphate (GGPP) to ent-copalyl diphosphate (CPP), a committed step in the formation of the tetracyclic diterpene skeleton common to all gibberellins. By blocking this step, this compound effectively curtails the production of all downstream bioactive GAs, such as GA1 and GA4.[1][2]

The reduction in endogenous bioactive gibberellin levels leads to a cascade of physiological changes, the most prominent being a decrease in cell elongation, resulting in shorter and more robust stems. This characteristic is particularly valuable in cereal crops, where it significantly reduces the incidence of lodging (the bending over of stems), thereby preventing yield losses.[3]

Downstream Physiological and Molecular Effects

The inhibition of gibberellin biosynthesis by this compound triggers a wide array of physiological and molecular responses in plants.

Morphological Alterations

The most visible effects of this compound application are morphological. The reduction in stem elongation leads to a more compact plant architecture. This is accompanied by an increase in stem diameter and thickness, contributing to enhanced lodging resistance in cereals.[3] Furthermore, root growth is often promoted, leading to an improved root-to-shoot ratio.[1]

Gene Expression Reprogramming

Transcriptomic studies have revealed that this compound treatment leads to significant changes in gene expression. As expected, genes involved in the later stages of the gibberellin biosynthesis pathway are often downregulated. Concurrently, genes associated with gibberellin signaling, which are typically repressed by GAs, may show altered expression levels.

Stress Tolerance

There is evidence to suggest that this compound can enhance plant tolerance to various abiotic stresses, including drought and salinity. This may be partly attributed to the promotion of a more robust root system, which can improve water and nutrient uptake. Additionally, the altered hormonal balance may prime the plant's stress response pathways.[4]

Crosstalk with Other Phytohormone Signaling Pathways

The effects of this compound extend beyond the singular inhibition of gibberellin biosynthesis, leading to a complex interplay with other major phytohormone signaling pathways. This hormonal crosstalk is crucial in orchestrating the overall plant growth and developmental responses.

Auxin

Gibberellins and auxins often act synergistically to promote stem elongation. The reduction in GA levels by this compound can modulate auxin transport and signaling. For instance, GAs are known to influence the expression and localization of PIN-FORMED (PIN) proteins, which are key auxin efflux carriers.[5] Therefore, the application of this compound can indirectly affect auxin distribution and auxin-regulated gene expression, contributing to the observed changes in plant architecture, including enhanced root development.[6]

Cytokinins

Cytokinins are primarily involved in promoting cell division and are often considered to have an antagonistic relationship with auxins in regulating root and shoot development. This compound-induced changes in the GA and auxin pathways can, in turn, affect cytokinin homeostasis and signaling. An altered auxin-to-cytokinin ratio can influence meristematic activity in both the shoot and the root, potentially contributing to the observed increase in tillering in cereals and enhanced root branching.

Abscisic Acid (ABA)

Gibberellins and abscisic acid (ABA) often have antagonistic effects on various physiological processes, including seed germination and responses to abiotic stress. By inhibiting GA biosynthesis, this compound can shift the hormonal balance in favor of ABA. This can lead to an enhanced ABA-mediated stress response, contributing to the increased tolerance to drought and salinity observed in some this compound-treated plants.[7] The interaction between GA and ABA signaling pathways is complex, involving shared signaling components and transcriptional regulators.

Quantitative Data on the Effects of this compound

The application of this compound results in quantifiable changes in various plant parameters. The following tables summarize some of the reported effects on wheat and ginseng.

Table 1: Effects of this compound on Wheat (Triticum aestivum)

| Parameter | Treatment (CCC) | Effect | Reference |

| Plant Height | Various concentrations | Reduction | [8] |

| Lodging Index | Foliar spray | Significant reduction | [8] |

| Yield | Foliar spray | Increase | [8] |

Table 2: Effects of this compound on Ginseng (Panax ginseng)

| Parameter | Treatment (CCC) | Effect (% change from control) | Reference |

| Seedling Height | 200 mg·L⁻¹ | -17.4% | [1] |

| Stem Thickness | 200 mg·L⁻¹ | +7.4% | [1] |

| Root Length | 200 mg·L⁻¹ | +6.2% | [1] |

| Root Weight | 200 mg·L⁻¹ | Significant increase | [1] |

| Peroxidase (POD) Activity | 200 mg·L⁻¹ | +38.7% | [1] |

| Catalase (CAT) Activity | 200 mg·L⁻¹ | +17.0% | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate investigation of the mode of action of this compound. Below are generalized methodologies for key experiments.

Quantification of Endogenous Gibberellins

Objective: To determine the levels of endogenous gibberellins in plant tissues following treatment with this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and accurate method for quantifying gibberellins.

-

Extraction: Plant material is frozen in liquid nitrogen and lyophilized. The dried tissue is then extracted with a solvent mixture, typically methanol/water.

-

Purification: The crude extract is subjected to several purification steps to remove interfering compounds. This may include solid-phase extraction (SPE) using C18 cartridges and high-performance liquid chromatography (HPLC).

-

Derivatization: To increase their volatility for GC analysis, the purified gibberellins are derivatized, for example, by methylation and trimethylsilylation.

-

GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. Gibberellins are identified based on their retention times and mass spectra, and quantified by comparing their peak areas to those of known amounts of internal standards (e.g., deuterated GAs).[9]

ent-Copalyl Diphosphate Synthase (CPS) Activity Assay

Objective: To measure the inhibitory effect of this compound on the activity of CPS.

Methodology: This in vitro assay measures the conversion of GGPP to CPP.

-

Enzyme Extraction: CPS is extracted from plant tissues or expressed as a recombinant protein in a suitable host system (e.g., E. coli).

-

Assay Reaction: The enzyme is incubated with its substrate, GGPP, in a reaction buffer containing necessary cofactors (e.g., Mg²⁺). Different concentrations of this compound are added to assess its inhibitory effect.

-

Product Analysis: The reaction is stopped, and the product, CPP, is dephosphorylated to ent-copalol. The ent-copalol is then extracted and can be analyzed by Gas Chromatography-Flame Ionization Detection (GC-FID) or GC-MS for quantification.[10][11][12][13][14]

Transcriptomic Analysis (RNA-Seq)

Objective: To identify genes and pathways that are differentially expressed in response to this compound treatment.

Methodology: RNA sequencing (RNA-Seq) provides a comprehensive view of the transcriptome.

-

RNA Extraction: Total RNA is extracted from control and this compound-treated plant tissues using a suitable method (e.g., TRIzol).

-

Library Preparation: mRNA is enriched from the total RNA, fragmented, and reverse-transcribed into cDNA. Adapters are ligated to the cDNA fragments to create a sequencing library.

-

Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: The sequencing reads are mapped to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to this compound. Further bioinformatics analysis can be used to identify enriched pathways and gene ontology terms.[15][16][17]

Conclusion

This compound exerts its primary effect as a plant growth regulator through the specific inhibition of ent-copalyl diphosphate synthase in the gibberellin biosynthesis pathway. This targeted action leads to a reduction in bioactive gibberellin levels, resulting in a cascade of physiological and molecular changes, most notably reduced stem elongation and enhanced lodging resistance. The impact of this compound is not confined to the gibberellin pathway; it initiates a complex network of interactions with other key phytohormone signaling pathways, including those of auxins, cytokinins, and abscisic acid. A thorough understanding of this intricate mode of action is paramount for the strategic application of this compound in agriculture and provides a valuable framework for the development of novel plant growth regulators. This technical guide serves as a foundational resource, offering insights into the molecular underpinnings of this compound's efficacy and providing a basis for future research in this domain.

References

- 1. hort [journals.ashs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. m-hikari.com [m-hikari.com]

- 5. Revision Notes - Role of auxin and gibberellin in plant growth and development | Control and coordination | Biology - 9700 | AS & A Level | Sparkl [sparkl.me]

- 6. Mepiquat chloride promotes cotton lateral root formation by modulating plant hormone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coordination of growth and drought responses by GA-ABA signaling in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cropandsoil.oregonstate.edu [cropandsoil.oregonstate.edu]

- 9. academicjournals.org [academicjournals.org]

- 10. A Copal-8-ol Diphosphate Synthase from the Angiosperm Cistus creticus subsp. creticus Is a Putative Key Enzyme for the Formation of Pharmacologically Active, Oxygen-Containing Labdane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1.55 Å-Resolution Structure of ent-Copalyl Diphosphate Synthase and Exploration of General Acid Function by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure of the ent-Copalyl Diphosphate Synthase PtmT2 from Streptomyces platensis CB00739, a Bacterial Type II Diterpene Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RNA-Seq Analysis of the Arabidopsis Transcriptome in Pluripotent Calli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Guide to the Chloroplast Transcriptome Analysis Using RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Metabolic Journey of Chlormequat Chloride in Plant Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of chlormequat chloride in plant tissues. This compound is a widely used plant growth regulator that modifies plant structure, enhances yield, and improves stress resistance.[1][2] Understanding its metabolism within the plant is crucial for assessing its efficacy, persistence, and potential impact on the food chain. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways and experimental workflows.

Quantitative Analysis of this compound and its Metabolites

The distribution and metabolism of this compound have been studied in various plants, with wheat and grapes being primary subjects of investigation. The parent compound is often the major component of the total radioactive residue (TRR), with metabolism occurring to a limited extent.[1][3]

Distribution in Wheat (Triticum aestivum)

In wheat, this compound is primarily metabolized into betaine, with minor amounts of other metabolites.[1] A significant portion of the radioactivity can also become incorporated into natural plant constituents like starch and lignin.[3]

| Plant Matrix | Component | Concentration (mg eq/kg) | % of Total Radioactive Residue (TRR) |

| Forage | Parent this compound | 9.7 - 42 | 67 - 86% |

| Unidentified Components | up to 2.4 | up to 6.2% | |

| Straw | Parent this compound | 36 - 37 | 78 - 81% |

| Betaine | 0.06 | 0.1% | |

| Unidentified Components | up to 1.8 | up to 3.8% | |

| Incorporated into Lignin | - | 5.1% | |

| Grain | Parent this compound | 0.37 - 0.41 | 28 - 30% |

| Betaine | up to 0.054 | up to 4.7% | |

| Unidentified Components | up to 0.026 | up to 1.5% | |

| Incorporated into Starch | - | 16% | |

| Incorporated into Lignin | - | 36% |

Table 1: Distribution of this compound and its Metabolites in Spring Wheat.[1][3]

Distribution in Grapes (Vitis vinifera)

In grapes, this compound shows limited metabolism, with the parent compound accounting for the vast majority of the residues.[1][3]

| Plant Matrix | Component | Concentration (mg/kg) | % of Total Radioactive Residue (TRR) |

| Grapes | Parent this compound | 0.178 | ~100% |

| Grape Leaves | Parent this compound | 1.65 | ~88% |

Table 2: Distribution of this compound in Grapevines.[1][3]

Experimental Protocols

The analysis of this compound and its metabolites in plant tissues typically involves extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Sample Preparation and Extraction

A common and effective method for extracting these polar compounds is the QuPPe (Quick Polar Pesticides) method.[5]

-

Homogenization: A representative sample of the plant tissue (e.g., 10-20 g) is homogenized to ensure uniformity.[4]

-

Extraction: The homogenized sample is extracted with a mixture of methanol and water. For dry samples like grains, the sample amount is reduced, and water is added.[4] Isotope-labeled internal standards (e.g., d4-chlormequat chloride) are added to improve accuracy.[4]

-

Homogenization and Centrifugation: The mixture is further homogenized using a high-performance dispenser and then centrifuged to separate the solid and liquid phases.[4]

-

Filtration: The supernatant is filtered through a 0.45 µm syringe filter to remove any remaining particulate matter before analysis.[4]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the preferred analytical technique for the sensitive and selective determination of chlormequat and its metabolites.[4]

-

Chromatography:

-

LC System: An ACQUITY Arc System with an FTN-R Sample Manager or similar.

-

Column: An ACQUITY UPLC BEH Amide column is suitable for retaining the highly polar cationic analyte.[5]

-

Mobile Phase: A mass spectrometry-friendly mobile phase is used for separation.

-

-

Mass Spectrometry:

-

MS System: A Xevo TQ-S cronos Tandem Quadrupole Mass Spectrometer or a comparable system.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[6]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for chlormequat and its metabolites.

-

Visualizations

Metabolic Pathway of this compound in Plants

The metabolism of this compound in plants is limited. The primary pathway involves the conversion to choline, which can then be further metabolized to betaine and subsequently enter the plant's general metabolic pool, potentially forming amino acids like serine.[1]

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the analysis of this compound residues in plant samples.

References

Chlormequat Chloride's Impact on Non-Target Soil Microorganisms: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the impact of chlormequat chloride (CCC), a widely used plant growth regulator, on non-target soil microorganisms. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate relationships and processes involved.

Executive Summary

This compound is utilized in agriculture to control plant height and prevent lodging in various crops.[1][2] While beneficial for crop management, its introduction into the soil environment raises concerns about its effects on the soil microbiome, which is crucial for nutrient cycling, soil health, and overall ecosystem stability. This guide synthesizes findings from recent studies to provide a detailed analysis of CCC's dose-dependent effects on soil bacterial and fungal communities, including changes in diversity, composition, and potential functional implications.

Quantitative Impact Assessment

The application of this compound to soil ecosystems has been shown to elicit a range of responses from microbial communities, largely dependent on the concentration applied. Recent research has provided quantitative data on these impacts, which are summarized below.

Effects on Soil Bacterial Communities

Studies on peanut rhizosphere soil have demonstrated a clear dose-dependent effect of CCC on bacterial communities.[1][3] Low concentrations have been observed to increase bacterial diversity and richness, while high concentrations tend to have an inhibitory effect.[1][3]

Table 1: Impact of this compound on Soil Bacterial Diversity and Richness [1][3]

| Treatment Group | Application Rate (active ingredient/ha) | Operational Taxonomic Units (OTUs) Richness | Shannon Diversity Index | Simpson Diversity Index | Pielou Evenness Index |

| Control (CK) | 0 g | Data not consistently provided across studies | Decreased at high concentrations | Decreased at high concentrations | Decreased at high concentrations |

| Low Dose (D) | 45 g | 5583 | Increased compared to CK | Increased compared to CK | Increased compared to CK |

| Medium Dose (M) | 75 g | 5430 | Decreased compared to low dose | Decreased compared to low dose | Decreased compared to low dose |

| High Dose (G) | 225 g | 3910 | Significantly decreased | Significantly decreased | Significantly decreased |

Data synthesized from studies on peanut rhizosphere soil.

Changes in the relative abundance of dominant bacterial phyla have also been documented. Generally, with increasing CCC concentration, the abundance of Proteobacteria decreases, while the abundance of Firmicutes and Bacteroidetes tends to increase.[1][3]

Table 2: Changes in Relative Abundance of Dominant Bacterial Phyla with Increasing this compound Concentration [1]

| Bacterial Phylum | Low Dose (D) vs. Control (CK) | Medium Dose (M) vs. Control (CK) | High Dose (G) vs. Control (CK) |

| Proteobacteria | Decreased | Decreased | Decreased by 24.26% |

| Firmicutes | Increased | Increased | Increased by 132.97% |

| Bacteroidetes | Increased by 66.83% | Increased | Increased |

| Acidobacteriota | Increased by 36.36% | Increased | Decreased by 35.40% |

Data reflects changes observed in peanut rhizosphere soil.

At the genus level, a decrease in Pseudomonas, Polaromonas, and Azovibrio alongside an increase in Flavobacterium has been noted in CCC-treated soils compared to controls.[1][3]

Effects on Soil Fungal Communities

The impact of this compound on soil fungal communities also exhibits a dose-dependent pattern. Low concentrations of CCC have been found to increase fungal diversity, while higher concentrations can lead to shifts in community composition.[4][5][6][7]

Table 3: Impact of this compound on Soil Fungal Diversity [4][5][6][7]

| Treatment Group | Application Rate (active ingredient/ha) | Shannon Diversity Index |

| Control (CK) | 0 g | - |

| Low Dose (D) | 45 g | Statistically higher than other treatments |

| Medium Dose (M) | 75 g | Lower than low dose |

| High Dose (G) | 225 g | Lower than low dose |

Based on a controlled field experiment in a peanut cultivation system.

Significant shifts in the abundance of fungal phyla have been observed, with a notable reduction in Ascomycota and relative stability in Basidiomycota across different CCC concentrations.[4][5][6][7]

Table 4: Changes in Relative Abundance of Dominant Fungal Phyla and Genera [4][5][6][7]

| Fungal Group | Change with CCC Application |

| Phylum | |

| Ascomycota | Abundance reduced from 92.08% in CK to 25.84% in low dose (D) |

| Basidiomycota | Relatively stable across treatments |

| Functional Guilds | |

| Pathogenic Fungi (Neonectria spp.) | Drastically declined from 92.08% in CK to 25.84% in low dose (D) |

| Saprophytic Fungi (Plectosphaerella spp.) | Proliferated markedly (e.g., 28.68% in low dose (D) vs. 2.26% in CK) |

Observations from a study on peanut cultivation soil.

Experimental Protocols

This section details the methodologies employed in the cited research to assess the impact of this compound on soil microbial communities and their functions.

Soil Sampling and Field Experiment Design

-

Site Selection and Soil Collection: Experiments are typically conducted in fields with a history of specific cultivation (e.g., peanuts). Rhizosphere soil samples are collected from a depth of 0-20 cm.[1][3] The five-point sampling method is often used to ensure representative samples.[1]

-

Treatment Groups: A control group (CK) with no CCC application is established alongside several treatment groups with varying concentrations of CCC. For instance, low (D), medium (M), and high (G) dose treatments corresponding to 45 g, 75 g, and 225 g of active ingredient per hectare, respectively.[1][3][4][5][6][7]

-

Application: this compound solutions are typically applied as a foliar spray during critical plant growth stages, such as the flowering and pod-setting stages in peanuts.[4][5][6][7]

-

Sample Processing: After collection, soil samples are sieved to remove roots, plant residues, and stones.[1]

Microbial Community Analysis (Bacteria and Fungi)

-

DNA Extraction: Total genomic DNA is extracted from soil samples using commercially available kits, following the manufacturer's instructions.

-

PCR Amplification: The V3-V4 hypervariable region of the bacterial 16S rRNA gene or the fungal ITS (Internal Transcribed Spacer) region is amplified using specific primers.

-

High-Throughput Sequencing: The amplified DNA is sequenced using platforms such as Illumina MiSeq or NovaSeq.

-

Bioinformatic Analysis: Raw sequencing data is processed to filter out low-quality reads, and sequences are clustered into Operational Taxonomic Units (OTUs) at a certain similarity threshold (e.g., 97%). Taxonomic assignment is performed against databases like Silva (for bacteria) or UNITE (for fungi). Alpha diversity indices (e.g., Chao1, Shannon, Simpson) and beta diversity are calculated to assess community richness, diversity, and compositional differences between treatments.

Soil Enzyme Activity Assays

While the provided search results did not contain specific protocols for enzyme assays in studies directly investigating this compound, standard colorimetric methods are widely used to assess the impact of pesticides on soil enzyme activities.

-

Dehydrogenase Activity: This assay measures the overall microbial activity in the soil. It is commonly determined by the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF), which is then extracted and measured spectrophotometrically.

-

Urease Activity: Urease activity is determined by measuring the amount of ammonia released after incubating the soil with a urea solution. The ammonia is typically quantified using a colorimetric method.

-

Phosphatase (Acid and Alkaline) Activity: Phosphatase activity is assayed by measuring the amount of p-nitrophenol released from p-nitrophenyl phosphate when incubated with a soil sample at a specific pH (acidic or alkaline). The p-nitrophenol is then quantified colorimetrically.

Visualizations: Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships of this compound's impact on the soil microbiome.

References

- 1. Effects of different concentrations of this compound on bacterial community composition and diversity in peanut soil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. canr.msu.edu [canr.msu.edu]

- 3. Effects of different concentrations of this compound on bacterial community composition and diversity in peanut soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact assessment of differential this compound exposure on soil fungal community dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Impact assessment of differential this compound exposure on soil fungal community dynamics [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Impact assessment of differential this compound exposure on soil fungal community dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Purity: A Technical Guide to Research-Grade Chlormequat Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity requirements for research-grade chlormequat chloride, a widely used plant growth regulator. Understanding and ensuring the purity of this compound is critical for the accuracy, reproducibility, and validity of scientific experiments. This document details purity specifications, identifies key impurities, outlines analytical methodologies for purity assessment, and discusses the potential impact of impurities on experimental outcomes.

Research-Grade Purity Specifications

For research applications, the purity of this compound is paramount to avoid confounding experimental results. While technical-grade this compound, used in agriculture, typically has a purity of 97-98%, research-grade standards demand a higher level of purity, generally ≥98% .[1] For sensitive applications and use as a reference standard, purities of >99% are often required.

The acceptable specifications for research-grade this compound are summarized in the table below. These are compiled from various sources, including certificates of analysis for analytical standards and regulatory guidelines.

| Parameter | Specification | Notes |

| Purity (Assay) | ≥98.0% (by HPLC) | For most research applications. |

| Purity (Reference Standard) | >99.0% | For use as a quantitative standard. |

| Identity | Conforms to reference spectrum (e.g., IR, NMR) | Ensures the correct molecular structure. |

| Moisture Content | Typically ≤1.0% | This compound is hygroscopic. |

| Insoluble Matter | To be reported | Should be minimal for solution-based assays. |

Impurities: Identification and Acceptable Limits

The synthesis of this compound, typically through the reaction of ethylene dichloride and trimethylamine, can result in several process-related impurities.[2] The presence of these impurities, even in trace amounts, can potentially interfere with biological experiments. The most significant impurities of concern are 1,2-dichloroethane and trimethylamine (or its degradation product, vinyl chloride).

The Food and Agriculture Organization (FAO) has established maximum limits for these impurities in technical-grade material, which serve as a baseline for assessing the quality of research-grade this compound.

| Impurity | Chemical Formula | CAS Number | Maximum Limit (in dry this compound) | Potential for Experimental Interference |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 107-06-2 | 0.1 g/kg | Neurotoxic in animal studies; potential for off-target effects in biological systems. |

| Trimethylamine/Vinyl Chloride | (CH₃)₃N / C₂H₃Cl | 75-50-3 / 75-01-4 | 0.0005 g/kg (for vinyl chloride) | Trimethylamine can be metabolized by plants into trimethylamine N-oxide (TMAO), an osmoprotectant, which could confound studies on abiotic stress.[3][4] |

Analytical Methodologies for Purity Assessment

Accurate determination of this compound purity and the quantification of impurities require robust analytical methods. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ion Chromatography (IC).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for both the quantification of this compound and the detection of its impurities due to its high sensitivity and selectivity.

Experimental Protocol: Purity Determination by LC-MS/MS

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard (purity >99%) in a suitable solvent such as methanol or a methanol/water mixture.

-

Perform serial dilutions to create a series of calibration standards.

-

-

Sample Preparation:

-

Accurately weigh the this compound sample to be tested and dissolve it in the same solvent used for the standards to a known concentration.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column or a suitable reversed-phase column (e.g., C18) with an ion-pairing agent is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is common.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is used to detect the chlormequat cation.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor for the specific precursor-to-product ion transitions of chlormequat.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the sample from the calibration curve and calculate the purity.

-

Ion Chromatography (IC)

Ion chromatography is another effective method for the analysis of chlormequat, as it is a quaternary ammonium salt.

Experimental Protocol: Purity Determination by Ion Chromatography

-

Standard and Sample Preparation:

-

Prepare standards and samples in deionized water or a suitable eluent.

-

-

Ion Chromatography System:

-

Analytical Column: A cation-exchange column.

-

Eluent: An acidic mobile phase, for example, a mixture of acetone, water, ethylenediamine, and oxalic acid.

-

Detection: A conductivity detector.

-

-

Analysis:

-

Inject the prepared standards and sample into the IC system.

-

Identify and quantify the chlormequat peak based on retention time and peak area compared to the standards.

-

Visualizing Key Pathways and Workflows

Signaling Pathway: Inhibition of Gibberellin Biosynthesis

This compound acts as a plant growth retardant by inhibiting the biosynthesis of gibberellins, a class of hormones that promote cell elongation. Specifically, it blocks the activity of two key enzymes in the early stages of the gibberellin pathway: copalyl-diphosphate synthase and ent-kaurene synthase.

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

Experimental Workflow: Assessing the Effect of this compound on Plant Growth

A typical experimental workflow to evaluate the efficacy of this compound as a plant growth retardant is outlined below.

Caption: A Standard Experimental Workflow for this compound Studies.

Impact of Impurities on Research Outcomes

While there is a lack of direct comparative studies on the effects of research-grade versus technical-grade this compound in plant science, the known biological activities of its primary impurities suggest potential for experimental interference.

-

1,2-Dichloroethane: This compound is a known neurotoxin in animal models. While its specific effects on plant physiology at low concentrations are not well-documented, its presence introduces an uncontrolled variable that could lead to off-target effects, particularly in sensitive molecular or cellular assays.

-

Trimethylamine: This impurity is of particular concern in studies related to abiotic stress. Plants can metabolize trimethylamine into trimethylamine N-oxide (TMAO), a compound that acts as a protective osmolyte, enhancing tolerance to stresses such as drought and salinity.[3][4] The presence of trimethylamine in the this compound used for treatment could therefore mask or exaggerate the plant's true response to the intended stressor, leading to misinterpretation of the results.

Given these potential confounding factors, the use of high-purity, research-grade this compound with well-characterized and minimal impurity levels is essential for generating reliable and publishable data in plant science and drug development research.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous adherence to laboratory safety protocols and regulatory guidelines. Always consult the material safety data sheet (MSDS) before handling any chemical.

References

- 1. Regulatory Effects of this compound on the Yield and Chemical Composition of Angelica sinensis Radix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Ref: BAS 062W) [sitem.herts.ac.uk]

- 3. Trimethylamine N-oxide is a new plant molecule that promotes abiotic stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Chlormequat Chloride: A Technical Guide to its Degradation in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of chlormequat chloride (CCC) in terrestrial and aquatic environments. This compound, a quaternary ammonium salt, is a widely used plant growth regulator. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring its safe use. This document details the microbial and abiotic processes that govern its breakdown, summarizes key quantitative data, outlines experimental methodologies for its study, and provides visual representations of its degradation pathways.

Degradation in Soil

The dissipation of this compound in soil is predominantly a biological process, driven by microbial activity. The primary route of degradation is mineralization to carbon dioxide (CO2).[1][2] The rate of this degradation is influenced by soil type, temperature, and microbial population.[3][4]

Microbial Degradation Pathway

The microbial degradation of this compound is initiated by the cleavage of the C-N bond, leading to the formation of intermediates. While the complete pathway is not fully elucidated in all organisms, a proposed primary step involves the conversion to choline chloride. Choline chloride is a naturally occurring and readily biodegradable compound that can be further metabolized by a wide range of microorganisms. The ultimate fate of this compound in soil under aerobic conditions is its mineralization to CO2, with the nitrogen component likely incorporated into the soil's organic nitrogen pool.[1][5]

Several microbial genera have been identified as capable of degrading this compound, including:

Studies have shown that the application of this compound can influence the composition of the soil microbial community.[6][7][8][9]

Diagram of Proposed Microbial Degradation Pathway of this compound in Soil

Caption: Proposed microbial degradation pathway of this compound in soil.

Quantitative Data on Soil Degradation

The degradation of this compound in soil typically follows first-order kinetics.[5][10] The dissipation half-life (DT50) is a key parameter used to quantify the persistence of the compound in soil. The table below summarizes DT50 values from various studies under different soil conditions.

| Soil Type | Temperature (°C) | DT50 (days) | Reference(s) |

| Sandy Loam | 20 | 23.2 - 36.5 | [1][11] |

| Silt Loam | 20 | 71.0 | [5][10] |

| Clay | Not specified | < 21 | [10] |

| Sandy Soil | Not specified | 67.7 | [5][10] |

| Various (4 types) | 10 | avg. 32 | [3] |

| Various (4 types) | 22 | 1 - 28 | [3] |

Degradation in Water

In aquatic environments, the degradation of this compound is influenced by a combination of abiotic and biotic factors. However, compared to soil, its degradation in water is generally slower.

Abiotic Degradation: Hydrolysis and Photolysis

This compound is stable to hydrolysis in aqueous solutions at environmentally relevant pH values (pH 5, 7, and 9).[11] It also does not readily undergo direct photolysis in water as it does not absorb light at wavelengths above 290 nm, which is the range of sunlight that reaches the Earth's surface.[3]

Aquatic Microbial Degradation

While this compound is resistant to abiotic degradation in water, it can be biodegraded by aquatic microorganisms. In water-sediment systems, this compound tends to partition from the water column to the sediment, where microbial degradation can occur. The degradation pathway is presumed to be similar to that in soil, involving microbial cleavage and eventual mineralization to CO2.[12] Studies on aerobic aquatic metabolism have identified two minor, unidentified transformation products.[12]

Diagram of this compound Fate in Aquatic Environments

Caption: Fate of this compound in a water-sediment system.

Quantitative Data on Aquatic Degradation

The dissipation of this compound from the water phase is primarily due to adsorption to sediment. The degradation in the total water-sediment system can be slow.

| System | DT50 (days) | Reference(s) |

| Water:Loam Sediment | 67.9 | [12] |

| Water:Sand Sediment | 445 | [12] |

| Aqueous Photolysis (pH 7) | Stable | [11] |

| Hydrolysis (pH 5, 7, 9) | Stable | [11] |

Experimental Protocols

The study of this compound degradation requires specific experimental setups to simulate environmental conditions accurately. Below are outlines of key experimental protocols.

Aerobic Soil Metabolism Study (based on OECD 307 Guideline)

Objective: To determine the rate and pathway of aerobic degradation of this compound in soil.

Methodology:

-

Soil Selection and Preparation:

-

Select at least three different soil types with varying textures (e.g., sandy loam, silt loam, clay).

-

Characterize the soils for properties such as pH, organic carbon content, and microbial biomass.

-

Sieve the soil and adjust the moisture content to 40-60% of its maximum water holding capacity.

-

Pre-incubate the soil samples in the dark at the test temperature for a period to allow microbial activity to stabilize.

-

-

Application of Test Substance:

-

Use ¹⁴C-labeled this compound to trace its fate.

-

Apply the test substance to the soil samples at a concentration relevant to its agricultural use.

-

-

Incubation:

-

Incubate the treated soil samples in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20°C).

-

Pass a continuous stream of CO2-free, humidified air through the incubation vessels.

-

Trap evolved ¹⁴CO2 in a suitable trapping solution (e.g., potassium hydroxide).

-

-

Sampling and Analysis:

-

Collect soil samples and CO2 traps at appropriate time intervals.

-

Extract the soil samples with a suitable solvent (e.g., methanol).

-

Analyze the extracts for the parent compound and metabolites using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

-

Quantify the radioactivity in the extracts, non-extractable residues (bound residues), and CO2 traps using Liquid Scintillation Counting (LSC).

-

-

Data Analysis:

-

Calculate the degradation half-life (DT50) and other kinetic parameters by fitting the data to a suitable kinetic model (e.g., first-order).

-